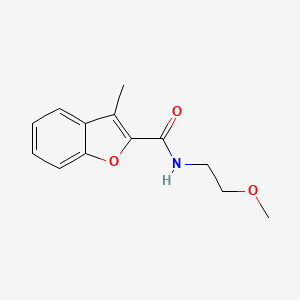

N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9-10-5-3-4-6-11(10)17-12(9)13(15)14-7-8-16-2/h3-6H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCUYVDOWOXCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-methoxyethylamine, under suitable conditions.

Final Product Formation: The final product, this compound, is obtained by purifying the reaction mixture through techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation Products: Various oxidized benzofuran derivatives.

Reduction Products: Reduced forms of the carboxamide group, such as amines.

Substitution Products: Compounds with different substituents replacing the methoxyethyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzofuran core, which is a fused ring structure comprising benzene and furan. Its unique structural characteristics contribute to its diverse applications:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 235.26 g/mol

- Functional Groups : Methoxyethyl and carboxamide groups enhance its reactivity and biological activity.

Medicinal Chemistry

N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide has been investigated for its potential therapeutic effects, primarily due to its interactions with biological targets.

- Anticancer Activity : Studies have shown that similar benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival .

- Antimicrobial Properties : Research indicates that compounds with a benzofuran scaffold can possess significant antimicrobial activity, making them potential candidates for developing new antibiotics .

Neuroprotection

Preliminary studies suggest that this compound may offer neuroprotective effects against oxidative stress. In vitro experiments have demonstrated enhanced neuronal cell viability under stress conditions, indicating its potential for treating neurodegenerative diseases.

Drug Discovery

The compound serves as a lead structure in drug discovery programs aimed at developing novel inhibitors for various biological targets, including enzymes involved in disease processes such as tuberculosis . Its unique functional groups allow for modifications that can enhance potency and selectivity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives, including this compound. The results indicated that these compounds exhibited IC values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Effects

In a research project investigating neuroprotective agents, this compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The compound was found to significantly improve cell viability and reduce markers of oxidative damage, suggesting its potential application in treating conditions like Alzheimer's disease .

Table 1: Biological Activities of Related Compounds

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. The benzofuran core can interact with enzymes or receptors, modulating their activity. The carboxamide group may also play a role in binding to these targets, enhancing the compound’s overall biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide with structurally related benzofuran carboxamides, focusing on substituent effects, synthetic routes, and biological activities.

Structural Variations and Functional Groups

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzofuran core, which is known for its diverse biological properties. The structural modifications, such as the methoxyethyl and methyl groups, are believed to enhance its pharmacological profile. The synthesis of benzofuran derivatives often involves methods such as cyclization reactions and functional group modifications, which can significantly influence their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving caspase activation and inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death .

- Case Study : In a study evaluating the efficacy of benzofuran derivatives, one compound demonstrated a 70.5% inhibition of tubulin polymerization, which is comparable to established anticancer agents .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been extensively studied:

- Activity Spectrum : Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against standard bacterial strains .

- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with bacterial DNA synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives:

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| C–3 (Methyl Group) | Increased potency | 10h |

| C–6 (Methoxy Group) | Enhanced activity | 10h > 10j |

| C–7 (Methoxy Group) | Reduced activity | 10j |

The presence and position of substituents like methyl and methoxy groups significantly influence the compounds' anticancer and antimicrobial activities. For instance, introducing a methyl group at the C–3 position has been associated with enhanced antiproliferative effects against specific cancer cell lines .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield 3-methyl-1-benzofuran-2-carboxylic acid and 2-methoxyethylamine.

Reagents/Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux (110°C, 12–24 hours)

-

Basic Hydrolysis : 2M NaOH, reflux (80°C, 6–12 hours)

Products :

-

Acidic : Carboxylic acid + ammonium chloride

-

Basic : Carboxylate salt + free amine

This reaction is foundational for modifying the compound’s core structure or generating intermediates for further derivatization.

Alkylation at the Amide Nitrogen

The secondary amine in the methoxyethyl group can undergo alkylation to form tertiary amines.

Reagents/Conditions :

-

Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Base: K₂CO₃ or NaH

-

Solvent: DMF or THF, room temperature to 60°C

Example Reaction :

This modification enhances lipophilicity, impacting bioavailability.

Acylation Reactions

The amide nitrogen reacts with acyl chlorides or anhydrides to form N-acyl derivatives.

Reagents/Conditions :

-

Acetyl chloride, benzoyl chloride

-

Base: Pyridine or triethylamine

-

Solvent: Dichloromethane, 0°C to room temperature

Example Product :

Acylation is utilized to study steric effects on biological activity.

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitutions, such as nitration or sulfonation, preferentially at the 5-position due to electronic directing effects.

Reagents/Conditions :

-

Nitration : HNO₃/H₂SO₄, 0–5°C

-

Sulfonation : SO₃/H₂SO₄, 50°C

Example Nitration Product :

5-Nitro-N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide

These reactions introduce functional handles for further synthetic modifications .

Oxidation of the Benzofuran Ring

Strong oxidants like KMnO₄ or CrO3 cleave the furan ring or introduce hydroxyl groups.

Reagents/Conditions :

-

KMnO₄ in acidic aqueous solution (e.g., H₂SO₄), 70–90°C

-

CrO₃ in acetic acid

Products :

-

Ring-opened dicarboxylic acid derivatives

-

Hydroxylated benzofurans (e.g., 5,6-dihydroxy derivatives)

Oxidation studies help elucidate metabolic pathways.

Nucleophilic Substitution at the Methoxy Group

The methoxyethyl side chain can undergo demethylation under harsh acidic conditions.

Reagents/Conditions :

-

HBr (48% in acetic acid), reflux

-

BBr₃ in DCM, −78°C

Product :

N-(2-hydroxyethyl)-3-methyl-1-benzofuran-2-carboxamide

Demethylation is pivotal for generating polar metabolites.

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via nucleophilic attack of water on the protonated carbonyl carbon in acidic conditions or hydroxide ion in basic media.

-

Electrophilic Substitution : Directed by the electron-donating methoxy group, favoring para/ortho positions relative to existing substituents.

-

Oxidation : Likely involves radical intermediates or epoxidation of the furan ring prior to cleavage .

This reactivity profile positions this compound as a versatile intermediate in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-3-methyl-1-benzofuran-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling 3-methyl-1-benzofuran-2-carboxylic acid with 2-methoxyethylamine using activating agents like EDCI/HOBt or carbodiimides. A multi-step procedure may include:

Carboxylic Acid Activation : React the benzofuran-2-carboxylic acid with a coupling agent (e.g., DCC or EDCI) to form an active ester intermediate.

Amine Coupling : Introduce 2-methoxyethylamine to the activated intermediate under inert conditions (N₂ atmosphere) in anhydrous solvents like DMF or THF.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization :

- Maintain stoichiometric control (1:1.2 molar ratio of acid to amine).

- Use catalytic DMAP to accelerate coupling .

- Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₂CH₂OCH₃) and benzofuran aromatic protons (δ ~6.8–7.8 ppm).

- ¹³C NMR : Identify carbonyl (δ ~165–170 ppm) and methoxy (δ ~55–60 ppm) signals .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z calculated for C₁₃H₁₅NO₃: 233.1052).

- HPLC-Purity Analysis : Use a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .

Q. What solubility considerations are critical for in vitro assays involving this compound?

Methodological Answer: The 2-methoxyethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) but may reduce aqueous solubility. Strategies include:

- Solubilization Agents : Use cyclodextrins or surfactants (e.g., Tween-80) for aqueous buffer systems.

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid precipitation in biological media .

- Ionic Liquid Compatibility : If ionic properties are critical, consider co-formulating with pyrrolidinium-based ionic liquids for enhanced stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for CNS receptor targeting?

Methodological Answer:

- Substituent Modification :

- Replace the methoxyethyl group with bulkier substituents (e.g., piperazinyl or phenoxyethyl) to assess dopamine receptor affinity .

- Introduce electron-withdrawing groups (e.g., nitro or chloro) on the benzofuran ring to modulate binding kinetics.

- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with serotonin or adrenergic receptors.

- In Vitro Binding Assays : Screen derivatives against recombinant receptor panels (e.g., 5-HT₂A, D₂) using radioligand displacement assays .

Q. What crystallographic techniques are suitable for resolving the three-dimensional conformation of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Grow crystals via slow evaporation (solvent: chloroform/methanol 1:1).

- Collect data at low temperature (100 K) to minimize thermal motion.

- Refine structures using software (e.g., SHELXL) to determine bond angles, torsion angles, and intermolecular interactions.

- Key Observations :

- The benzofuran core exhibits planarity, while the methoxyethyl group adopts a gauche conformation to minimize steric hindrance .

Q. How can researchers address contradictory bioactivity data reported for benzofuran-2-carboxamide derivatives?

Methodological Answer:

- Purity Reassessment : Verify compound purity via HPLC and elemental analysis; impurities ≥2% can skew bioactivity .

- Assay Variability Control :

- Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.

- Use internal controls (e.g., reference antagonists) to normalize receptor binding data.

- Meta-Analysis : Compare synthetic protocols (e.g., Boc-protected intermediates vs. free amines) to identify yield-dependent activity trends .

Q. What metabolomic approaches are recommended to evaluate the in vivo stability of this compound?

Methodological Answer:

- Microsomal Incubations :

- Incubate with liver microsomes (human or rodent) and NADPH cofactor.

- Monitor degradation via LC-MS/MS; identify metabolites (e.g., O-demethylation or benzofuran ring oxidation).

- Pharmacokinetic Profiling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.